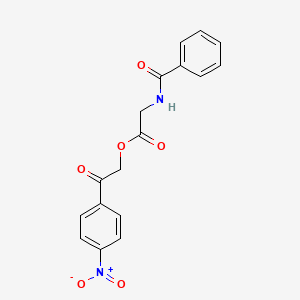![molecular formula C16H14Cl2N2O3 B4662196 (3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4662196.png)
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
Übersicht
Beschreibung
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a dichlorophenyl group, a furylcarbonyl group, and a piperazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3,5-Dichlorophenylamine: This can be synthesized by the chlorination of aniline.
Formation of 4-(2-Furylcarbonyl)piperazine: This involves the reaction of piperazine with 2-furoyl chloride under controlled conditions.
Coupling Reaction: The final step involves coupling 3,5-dichlorophenylamine with 4-(2-furylcarbonyl)piperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the furylcarbonyl and piperazino groups.
4-(2-Furylcarbonyl)piperazine: Contains the furylcarbonyl and piperazino groups but lacks the dichlorophenyl group.
Uniqueness
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
[4-(3,5-dichlorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-8-11(9-13(18)10-12)15(21)19-3-5-20(6-4-19)16(22)14-2-1-7-23-14/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJMHGKJCPATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 5-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4662128.png)

![8-[(4-bromophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4662140.png)
![METHYL 3-[(Z)-N''-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B4662151.png)

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-1-benzothiophen-3-ol](/img/structure/B4662155.png)
![3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B4662161.png)
![N~2~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4662169.png)
![5-[(5-chloro-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4662203.png)
![N-(3-hydroxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4662207.png)
![methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4662208.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one](/img/structure/B4662214.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4662217.png)

